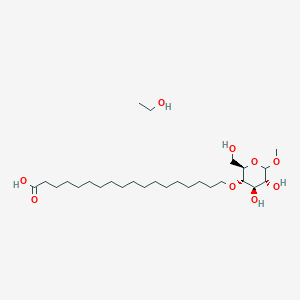
PEG-20 methyl glucose sesquistearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG-20 methyl glucose sesquistearate, also known as this compound, is a useful research compound. Its molecular formula is C33H66O12 and its molecular weight is 654.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Properties
PEG-20 Methyl Glucose Sesquistearate is derived from the ether of mono- and diesters of methyl glucose and stearic acid. It exhibits both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties due to its combination of polyethylene glycol and stearic acid. This dual affinity enables the formation of stable emulsions, which is critical for product consistency and performance .
Key Properties:
- HLB Value: 15, indicating a strong emulsifying ability.
- Irritation Profile: Low ocular irritation potential, making it suitable for sensitive formulations .
- Form: Typically a pale yellow soft solid.
Cosmetic Applications
This compound is widely used in cosmetic formulations due to its emulsifying properties. Its applications include:
- Creams and Lotions: Enhances stability by preventing separation of oil and water phases, improving texture and feel on the skin .
- Makeup Products: Stabilizes pigment suspensions in decorative cosmetics, ensuring consistent color distribution and preventing settling .
- Hair Care Products: Functions as a thickener and emulsifier in shampoos and conditioners, improving application and performance .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an excipient in drug formulations. Its properties allow for:
- Drug Delivery Systems: Enhances the solubility of active ingredients, improving bioavailability when used in topical or oral formulations .
- Stabilization of Formulations: Provides stability to liquid formulations, ensuring uniformity over time .
Safety Assessments
Extensive safety evaluations have been conducted on this compound. Studies indicate:
- Toxicity Levels: An LD50 greater than 5 g/kg in animal studies suggests a low acute toxicity profile .
- Irritation Tests: Minimal ocular irritation was observed in rabbits during testing, confirming its safety for use in eye-area products .
Case Studies
Several case studies highlight the effectiveness of this compound in various formulations:
- Stabilization of Emulsions:
- Enhanced Skin Feel:
- Pharmaceutical Formulation:
Eigenschaften
CAS-Nummer |
72175-39-4 |
|---|---|
Molekularformel |
C33H66O12 |
Molekulargewicht |
654.9 g/mol |
IUPAC-Name |
octadecanoic acid;2-[[3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H36O2.C15H30O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h2-17H2,1H3,(H,19,20);11-19H,2-10H2,1H3 |
InChI-Schlüssel |
GAVHCPRAFWGCAD-UHFFFAOYSA-N |
SMILES |
CCO.COC1C(C(C(C(O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |
Isomerische SMILES |
CCO.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO |
Key on ui other cas no. |
72175-39-4 |
Verwandte CAS-Nummern |
68389-70-8 |
Synonyme |
PEG-20 Methyl glucose sesquistearate, Glucamate SSE-20(TM) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















